4,8-dimethyl-3-{2-[4-(4-methyl-2-quinolyl)piperazino]-2-oxoethyl}-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
4,8-dimethyl-3-{2-[4-(4-methyl-2-quinolyl)piperazino]-2-oxoethyl}-2-oxo-2H-chromen-7-yl acetate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethyl-3-{2-[4-(4-methyl-2-quinolyl)piperazino]-2-oxoethyl}-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common approach is the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by a reaction with various sodium azides . The reaction conditions often include the use of dry acetone as a solvent and temperatures around 50°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4,8-dimethyl-3-{2-[4-(4-methyl-2-quinolyl)piperazino]-2-oxoethyl}-2-oxo-2H-chromen-7-yl acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4,8-dimethyl-3-{2-[4-(4-methyl-2-quinolyl)piperazino]-2-oxoethyl}-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-3-{2-[4-(4-methyl-2-quinolyl)piperazino]-2-oxoethyl}-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4,8-dimethyl-3,7-nonadien-2-one: Another compound with a similar structure but different functional groups.
Coumarin derivatives: Various coumarin derivatives share structural similarities and biological activities.
Uniqueness
What sets 4,8-dimethyl-3-{2-[4-(4-methyl-2-quinolyl)piperazino]-2-oxoethyl}-2-oxo-2H-chromen-7-yl acetate apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C29H29N3O5 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[4,8-dimethyl-3-[2-[4-(4-methylquinolin-2-yl)piperazin-1-yl]-2-oxoethyl]-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C29H29N3O5/c1-17-15-26(30-24-8-6-5-7-21(17)24)31-11-13-32(14-12-31)27(34)16-23-18(2)22-9-10-25(36-20(4)33)19(3)28(22)37-29(23)35/h5-10,15H,11-14,16H2,1-4H3 |
InChI Key |
SBTBEIUHUIUQKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CC4=C(C5=C(C(=C(C=C5)OC(=O)C)C)OC4=O)C |
Origin of Product |
United States |
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